3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related pyrazolopyrimidine compounds involves multi-step reactions starting from basic precursors. For example, Dalinger et al. (2005) described the parallel solution-phase synthesis of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine derivatives, highlighting key reactions such as the assembly of the pyrazolo[1,5-a]pyrimidine ring through condensation processes. This synthesis pathway indicates a general approach that may be applied or adapted for the synthesis of the specific compound (Dalinger et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, such as crystal structure determination and Hirshfeld surface analysis, provides detailed insights into the compound's geometry and intermolecular interactions. For instance, Prabhuswamy et al. (2016) conducted single crystal X-ray diffraction studies to determine the crystal structure of a related compound, which crystallizes in the triclinic crystal system. Such studies are crucial for understanding the molecular conformation and packing in the solid state (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of pyrazolopyrimidine compounds involves various reactions, including condensation, cyclization, and amidation. For example, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as described by Drev et al. (2014), involves treatment with POCl3 to give reactive chloro derivatives, which are then reacted with amines to yield substituted derivatives. These reactions underscore the versatility of pyrazolopyrimidine scaffolds in chemical synthesis (Drev et al., 2014).
properties
IUPAC Name |
3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O3/c1-26-9-4-3-7(5-10(9)27-2)8-6-11(16(18,19)20)24-15(22-8)12(17)13(23-24)14(21)25/h3-5,8,11,22H,6H2,1-2H3,(H2,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUOGANIBBUKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)N)Cl)N2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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